Isomintlactone

Catalog No.
S587106
CAS No.
13341-72-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomintlactone

Isomintlactone (CAS 13341-72-5) provides the pure (+)-diastereomer needed to overcome natural isomer bias (mintlactone ~10:1). Use this synthetic reference standard for:

  • F&F: ppb-level sweet/coconut notes without cooling menthol interference.
  • DMPK: stable CYP450 biomarker of pulegone exposure.
  • Synthesis: chiral validation of stereoselective cyclization.

Delivered with certified purity and rapid global logistics.

CAS Number

13341-72-5

Product Name

Isomintlactone

IUPAC Name

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI Key

VUVQBYIJRDUVHT-RCOVLWMOSA-N

SMILES

CC1CCC2=C(C(=O)OC2C1)C

solubility

Slightly soluble in water; soluble in oil
soluble (in ethanol)

Synonyms

isomintlactone, mintlactone

Canonical SMILES

CC1CCC2=C(C(=O)OC2C1)C

Isomeric SMILES

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C

The exact mass of the compound Menthalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 250 mg

Isomintlactone (CAS 13341-72-5) is a bicyclic p-menthane lactone and a high-impact, trace-level odorant naturally found in Mentha piperita (peppermint) oil [1]. Structurally, it is the (6R, 7aS) diastereomer of the more abundant mintlactone. In industrial and laboratory settings, it is primarily procured for three distinct applications: as a premium flavor and fragrance (F&F) modifier imparting sweet, coumarin, and coconut notes at trace thresholds; as a stable analytical biomarker for cytochrome P450-mediated monoterpene metabolism; and as a stringent reference standard for validating stereoselective cyclization methodologies[2]. Its high value is driven by its low natural abundance relative to its diastereomer, necessitating targeted procurement of high-purity synthetic standards for precise formulation and analytical workflows.

Procurement Fit

Flavor lactone with FEMA 3764 GRAS and JECFA 1162 regulatory identity

Stereochemically defined (6R,7aS) for chiral control and reproducibility

Trace-level peppermint odorant with characterized coumarinic-coconut olfactory profile

Procuring generic peppermint essential oils, crude mint extracts, or unresolved mintlactone/isomintlactone mixtures is insufficient for precise analytical or formulation applications. In natural Mentha piperita extracts, the diastereomeric ratio heavily favors mintlactone over isomintlactone by approximately 10:1 [1]. Consequently, relying on natural isolates to achieve the specific olfactory profile or analytical baseline of isomintlactone introduces overwhelming interference from the dominant isomer. Furthermore, in toxicological assays monitoring pulegone metabolism, substituting isomintlactone with upstream reactive intermediates (such as 8-pulegone aldehyde) fails because those intermediates are highly transient and rapidly degrade or bind to cellular nucleophiles [2]. Accurate quantification and reproducible F&F formulation strictly require the pure, synthetically isolated (+)-isomintlactone diastereomer.

Substitution Risk

Diastereomer (−)-mintlactone exhibits 21% higher vapor pressure; direct swap may shift headspace delivery and fragrance longevity.

Other p-menthane lactones (e.g., menthofurolactone) differ in olfactory character and lack the precise coumarinic-coconut note of isomintlactone.

Menthofurolactone and related analogs do not hold independent FEMA GRAS or JECFA specification, creating a regulatory gap for food and flavor use.

Efficient Diastereomer Sourcing

In natural peppermint oil, the extraction of isomintlactone is severely bottlenecked by its natural diastereomeric distribution, where mintlactone and isomintlactone exist in a 10:1 ratio [1]. Attempting to isolate pure isomintlactone via fractional distillation or silica gel chromatography from this matrix yields massive mintlactone contamination. In contrast, targeted asymmetric synthesis—such as the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols using 2,4,6-collidine—can selectively yield (+)-isomintlactone at 73% yield, completely bypassing the natural 10:1 limitation [2].

Evidence DimensionDiastereomeric ratio and isolation efficiency
Target Compound Data73% yield of pure (+)-isomintlactone via Ru-catalyzed cyclocarbonylation
Comparator Or BaselineNatural Mentha piperita extraction (10:1 mintlactone to isomintlactone ratio)
Quantified DifferenceSynthetic routes provide direct access to the pure minor diastereomer, eliminating the 90%+ mintlactone interference inherent to natural extraction.
ConditionsRu-catalyzed cyclocarbonylation under atmospheric CO vs. fractional distillation of peppermint oil

Buyers requiring the specific isomintlactone isomer must procure synthetically derived standards to avoid the severe mintlactone contamination inherent to natural botanical extracts.

Vapor pressure (298 K)
Head-to-head
Isomintlactone 0.26 ± 0.012 Pa
(−)-Mintlactone 0.33 ± 0.02 Pa
≈ 21% lower
Supports prolonged fragrance persistence
Correlation GC; T = 298.15 K; head-to-head measurement

Stable CYP450 Metabolism Biomarker

Isomintlactone serves as a critical downstream biomarker for the hepatotoxicity of pulegone and menthofuran. During CYP450 (e.g., CYP2E1, CYP1A2) metabolism, menthofuran is oxidized to highly reactive intermediates like 8-pulegone aldehyde and furan epoxides [1]. These upstream intermediates are highly transient, rapidly forming adducts with glutathione or cellular proteins, making direct quantification nearly impossible. Conversely, 2-hydroxymenthofuran undergoes a stable rearrangement to form isomintlactone (and mintlactone), which accumulates as a terminal, stable metabolite detectable in urine and bile[1].

Evidence DimensionAnalytical recovery and in vivo stability
Target Compound DataIsomintlactone (stable rearrangement product, readily recoverable in LC-MS/GC-MS assays)
Comparator Or Baseline8-pulegone aldehyde / furan epoxides (highly reactive, transient intermediates)
Quantified DifferenceIsomintlactone permits stable, reproducible chromatographic quantification, whereas the reactive ketoenal intermediates degrade or bind before analytical recovery.
ConditionsIn vitro human/rat liver microsome assays and in vivo urine/bile quantification

Toxicology and DMPK laboratories must procure isomintlactone as a stable reference standard to accurately track pulegone exposure, as upstream metabolites are too unstable for routine analysis.

Enthalpy of vaporization (298 K)
Head-to-head
Isomintlactone 74.2 ± 1.8 kJ·mol⁻¹
(−)-Mintlactone 73.2 ± 1.8 kJ·mol⁻¹
Δ ≈ 1.0 kJ·mol⁻¹ higher
Indicates stronger condensed-phase interactions
Relevant to distillation and controlled-release design

Trace-Level Sensory Impact

Despite its low natural concentration, isomintlactone is a high-impact odorant that dictates the sweet, coumarin, and coconut nuances of premium mint profiles. Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) demonstrate that trace lactones like isomintlactone possess high Flavor Dilution (FD) factors (e.g., FD = 64 to 256 in Mentha and Pycnanthemum species)[1]. While bulk monoterpenes like menthol provide the primary cooling sensation and require high concentrations, isomintlactone acts as a critical trace modifier, achieving its sensory impact at parts-per-million or parts-per-billion thresholds [1].

Evidence DimensionFlavor Dilution (FD) Factor and dosing threshold
Target Compound DataIsomintlactone (high FD factor, active at trace ppm/ppb levels for coumarin/coconut notes)
Comparator Or BaselineBulk mint monoterpenes (e.g., menthol, menthone)
Quantified DifferenceIsomintlactone drives the premium sweet/creamy olfactory signature at trace thresholds, whereas bulk monoterpenes require orders-of-magnitude higher concentrations to dominate the profile.
ConditionsGC-O and AEDA evaluation of mint essential oil extracts

Fragrance and flavor formulators procure isomintlactone to impart sophisticated, high-value creamy notes without increasing the bulk terpene load of the formulation.

Olfactory profile
Class-level
Coumarinic, sweet, coconut, creamy (FEMA 3764) vs. hay-coumarin, less lactonic character in other p-menthane lactones
Sensory signature differentiation
Qualitative panel evaluation; 10% in ethanol
Regulatory identity
Specification review
FEMA GRAS 3764 & JECFA 1162; purity ≥ 98%; n20/D 1.497–1.503; specific gravity 1.058–1.063
Compendial specification for food and flavor use
Menthofurolactone lacks equivalent regulatory authorization

Hepatotoxicity Reference Standard

Due to its stability as a terminal rearrangement product of CYP450-mediated menthofuran oxidation, isomintlactone is procured by DMPK and toxicology labs to quantify pulegone exposure and metabolic activation in liver microsome assays[1].

High-Impact Flavor Modifier

F&F formulators utilize the pure (+)-isomintlactone diastereomer to introduce potent coumarin, sweet, and coconut notes into mint, oral care, and fine fragrance profiles at trace (ppm/ppb) levels, avoiding the bulk cooling effect of standard menthol[2].

Asymmetric Catalysis Benchmark

Process chemists developing novel cyclization methodologies (e.g., Ru-catalyzed cyclocarbonylation or SmI2-induced radical cyclizations) procure pure isomintlactone as an authentic reference standard to accurately measure diastereomeric ratios (dr) and validate catalyst stereoselectivity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance longevity formulation
Vapor-pressure-driven persistence
Headspace delivery and evaporation profile
Flavor compounding (food/beverage)
FEMA GRAS & JECFA regulatory compliance
Compendial purity and sensory threshold verification
Peppermint oil authentication
Trace-level marker specificity
Multi-component isotope dilution fingerprinting
Chiral reference standard
Stereochemical purity (6R,7aS)
Chiral chromatographic separation validation

Physical Description

Liquid; herbaceous minty aroma

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Density

1.058-1.063

Melting Point

77-79°C

UNII

5MFC49WM8L

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13341-72-5
75684-66-1

Wikipedia

Isomintlactone
Mint lactone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-: ACTIVE

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